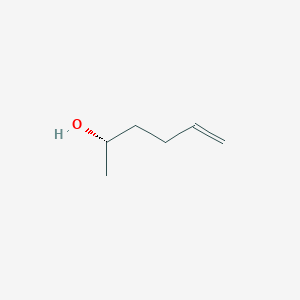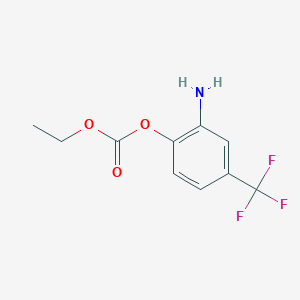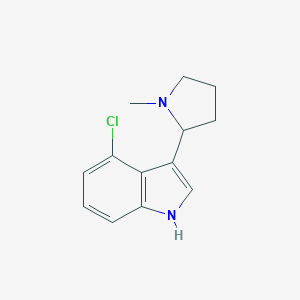
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 acts as an agonist of the cannabinoid receptors, which are found in the brain and other parts of the body. When 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 binds to the cannabinoid receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include pain relief, anti-inflammatory activity, and modulation of mood and appetite.
Effets Biochimiques Et Physiologiques
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been shown to have anti-convulsant properties, making it a potential treatment for epilepsy. Additionally, 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been shown to have anti-anxiety and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the effects of cannabinoids on the body. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, there are also limitations to using 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 in lab experiments may not accurately reflect the effects of other cannabinoids that may be present in natural cannabis products.
Orientations Futures
There are several potential future directions for research on 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497. One area of interest is the development of new drugs that target the cannabinoid receptors for the treatment of various medical conditions. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 may also be useful in developing new diagnostic tools for the detection of cannabinoid receptor activity in the body. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids like 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 on the body, as well as their potential for abuse and addiction.
Méthodes De Synthèse
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 is synthesized by reacting 4-chloroindole-3-acetic acid with 1-methylpiperidine-2-one in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the cannabinoid receptors in the brain and their role in pain, inflammation, and other physiological processes. 4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole 47,497 has also been used to develop new drugs that target the cannabinoid receptors for the treatment of various medical conditions.
Propriétés
Numéro CAS |
19137-84-9 |
|---|---|
Nom du produit |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Formule moléculaire |
C13H15ClN2 |
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
4-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-7-3-6-12(16)9-8-15-11-5-2-4-10(14)13(9)11/h2,4-5,8,12,15H,3,6-7H2,1H3 |
Clé InChI |
ROUPHMNZHLBCGO-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
SMILES canonique |
CN1CCCC1C2=CNC3=C2C(=CC=C3)Cl |
Synonymes |
4-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




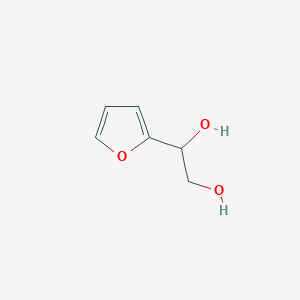
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
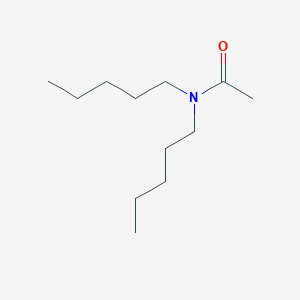
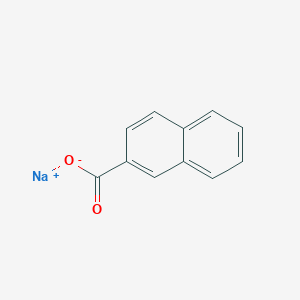
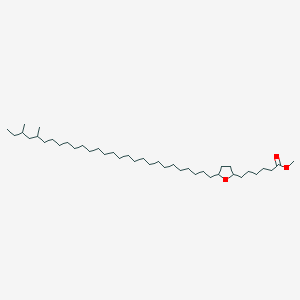
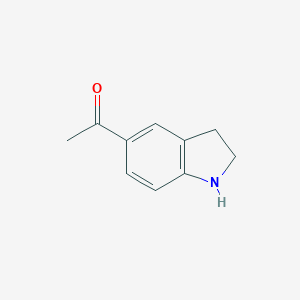
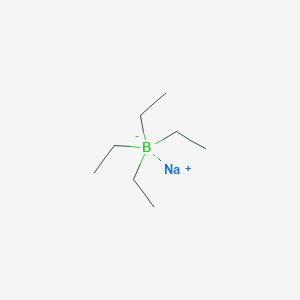
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
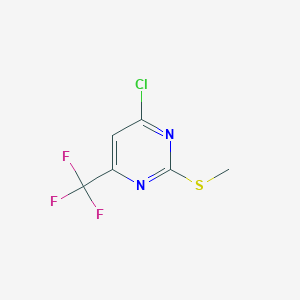

![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
